molecular formula C7H14N2O2S B2595939 Octahydropyrido[1,2-b][1,2,4]thiadiazine 4,4-dioxide CAS No. 160427-82-7

Octahydropyrido[1,2-b][1,2,4]thiadiazine 4,4-dioxide

Cat. No.: B2595939
CAS No.: 160427-82-7
M. Wt: 190.26
InChI Key: PJMMDZZQDCJMLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octahydropyrido[1,2-b][1,2,4]thiadiazine 4,4-dioxide is a heterocyclic compound characterized by a fused pyridine and thiadiazine core. It has the molecular formula C7H14N2O2S and a molecular weight of 190.26. This compound is known for its versatile small molecule scaffold, making it a valuable entity in various scientific research and industrial applications .

Scientific Research Applications

Octahydropyrido[1,2-b][1,2,4]thiadiazine 4,4-dioxide has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.

    Industry: The compound is utilized in the development of new materials and as a catalyst in various chemical processes

Future Directions

While specific future directions for Octahydropyrido[1,2-b][1,2,4]thiadiazine 4,4-dioxide were not found, the study of structural–activity relationships of related compounds may receive a boost with the advent of computerized molecular graphics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydropyrido[1,2-b][1,2,4]thiadiazine 4,4-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyridine derivative with a thiadiazine precursor in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Octahydropyrido[1,2-b][1,2,4]thiadiazine 4,4-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the core structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of Octahydropyrido[1,2-b][1,2,4]thiadiazine 4,4-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to the inhibition of enzyme activity or modulation of protein-protein interactions, which can have therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Octahydro-4lambda6-pyrido[1,2-b][1,2,4]thiadiazine-4,4-dione
  • 1,2,4-Benzothiadiazine-1,1-dioxide

Uniqueness

Octahydropyrido[1,2-b][1,2,4]thiadiazine 4,4-dioxide is unique due to its fused pyridine and thiadiazine core, which provides a versatile scaffold for various chemical modifications. This structural feature distinguishes it from other similar compounds and enhances its utility in diverse applications .

Properties

IUPAC Name

1,2,3,6,7,8,9,9a-octahydropyrido[1,2-b][1,2,4]thiadiazine 4,4-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2S/c10-12(11)6-4-8-7-3-1-2-5-9(7)12/h7-8H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMMDZZQDCJMLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)NCCS2(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.